molecular formula C12H24N2O2 B14783042 Tert-butyl 4-amino-3,5-dimethylpiperidine-1-carboxylate

Tert-butyl 4-amino-3,5-dimethylpiperidine-1-carboxylate

Cat. No.: B14783042
M. Wt: 228.33 g/mol
InChI Key: JFIOQONBMVOTPB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate typically involves the reaction of 4-amino-3,5-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibitors and receptor ligands .

Medicine: It may be used to develop compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .

Industry: In the industrial sector, tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The compound may also act as an enzyme inhibitor or receptor ligand, modulating the activity of specific biological pathways[4][4].

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both amino and tert-butyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-amino-3,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-6-14(7-9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOQONBMVOTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1N)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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